molecular formula C16H21N3O2 B2709811 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide CAS No. 2034231-34-8

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2709811
CAS No.: 2034231-34-8
M. Wt: 287.363
InChI Key: TXIFMIOEYYAIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide is a synthetic small molecule designed for research applications, featuring a pyrazole heterocycle linked to a m-tolylacetamide moiety via a polyether spacer. This molecular architecture is characteristic of compounds investigated for modulating various biological targets . Pyrazole derivatives are a prominent scaffold in medicinal chemistry, extensively studied for their diverse pharmacological potential, including as protein kinase inhibitors , cannabinoid CB1 receptor antagonists , and antimicrobial agents . The ethyleneoxy linker in its structure is engineered to enhance solubility and fine-tune molecular conformation, which can be critical for interacting with specific enzymatic pockets. Researchers can utilize this compound as a building block in organic synthesis, a candidate for high-throughput screening campaigns, or a lead structure for the development of novel bioactive molecules. Its potential mechanism of action, as suggested by studies on analogous structures, may involve interference with key signaling pathways or enzyme functions . This product is provided for chemical and biological research in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Prior to use, researchers should consult relevant safety data sheets and conduct all necessary risk assessments.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-14-4-2-5-15(12-14)13-16(20)17-7-10-21-11-9-19-8-3-6-18-19/h2-6,8,12H,7,9-11,13H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIFMIOEYYAIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCOCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide is a synthetic compound featuring a pyrazole moiety, which has garnered attention for its potential biological activities. This article examines the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

  • Molecular Formula : C16H21N3O2
  • Molecular Weight : 287.36 g/mol
  • CAS Number : 2034231-34-8

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : The compound's efficacy can be evaluated through MIC assays against bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, derivatives of pyrazole have shown MIC values ranging from 0.22 to 0.25 μg/mL against certain strains .
CompoundMIC (μg/mL)Target Pathogen
Derivative 7b0.22S. aureus
Derivative 100.25E. coli

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide (NO) and TNF-α.

  • Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

Research on pyrazole derivatives indicates their potential as anticancer agents, particularly in targeting specific cancer cell lines.

  • Targeting Mechanisms : Pyrazole compounds have been shown to inhibit key signaling pathways involved in cancer progression, including BRAF(V600E) and EGFR pathways. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms .
Activity TypeTarget PathwayObserved Effect
AntitumorBRAF(V600E)Apoptosis induction
AntitumorEGFRGrowth inhibition

Study on Pyrazole Derivatives

A study published in MDPI examined a series of pyrazole derivatives for their biological activities. Among these, compounds with structural similarities to this compound demonstrated promising results in inhibiting tumor growth in vitro while exhibiting low cytotoxicity towards normal cells .

Synergistic Effects with Antibiotics

Another study investigated the synergistic effects of pyrazole derivatives when combined with conventional antibiotics like ciprofloxacin. The results indicated enhanced antimicrobial efficacy against resistant strains of bacteria, suggesting that these compounds could be valuable in overcoming antibiotic resistance .

Scientific Research Applications

Research indicates that N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Activity

Preliminary studies have shown that compounds with similar pyrazole structures possess significant antimicrobial properties. For instance, derivatives of pyrazole have demonstrated effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was around 256 µg/mL, suggesting potential for development as antimicrobial agents.

Anticancer Properties

The compound's structural features suggest it may exhibit cytotoxic effects against cancer cell lines. Research into similar compounds has revealed selective cytotoxicity towards human cancer cells while sparing normal cells. For example, studies have reported that pyrazole derivatives can inhibit the proliferation of various cancer cell types, indicating a promising avenue for anticancer drug development.

Enzyme Inhibition

This compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to diseases such as neurodegeneration. Similar compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease, highlighting the potential for this compound in neuroprotective strategies.

Case Studies and Research Findings

StudyFindingsImplications
Study on Antimicrobial ActivityDemonstrated efficacy against E. coli and S. aureus with MIC values around 256 µg/mLSuggests potential use as an antimicrobial agent
Cytotoxicity AssessmentShowed selective cytotoxic effects on cancer cell linesIndicates potential for anticancer therapies
Enzyme Inhibition ResearchIdentified inhibition of acetylcholinesterase activityPotential application in treating neurodegenerative diseases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key structural features and their implications is summarized in Table 1.

Table 1. Structural Comparison of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide with Analogues

Compound Name (Source) Molecular Formula Key Features Synthesis Highlights Reported Properties/Applications
Target Compound C₁₆H₂₁N₃O₂ Pyrazole-ethoxyethyl linker, m-tolyl acetamide Likely EDCI/HOBt-mediated coupling Potential kinase inhibition or agrochemical use (inferred)
Benzimidazole-pyrazole acetamides (28–32) Varies (e.g., C₁₉H₁₇N₅O₂) Benzimidazole + pyrazole core, chloro/methyl substituents EDCI/HOBt in DMF, purified via column chromatography Antifungal/antibacterial activity
Compound 189 C₃₃H₃₀ClF₄N₇O₄S₂ Difluoromethyl pyrazole, indazole, bulky substituents Acid coupling analogous to target compound Kinase inhibition (e.g., JAK/STAT pathways)
N-(2,6-Dimethylphenyl)-2-(1H-pyrazol-1-yl)-N-(pyrazol-1-ylmethyl)acetamide C₁₇H₁₉N₅O Dual pyrazole groups, 2,6-dimethylphenyl Not specified Herbicide or pesticide candidate
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₂H₁₂N₂OS Thiazole ring, o-tolyl substituent Crystallization studies Structural mimic of benzylpenicillin
[18F]Curcumin-derived acetamide C₃₃H₃₅FN₆O₆ Fluorinated ethoxy chain, pyrazole, radiolabeled Click chemistry and 18F-fluorination PET imaging agent for Alzheimer’s

Key Research Findings and Comparative Insights

a) Pyrazole vs. Other Heterocycles
  • The pyrazole ring in the target compound offers strong hydrogen-bonding capability and metabolic stability compared to thiazole (as in ) or benzimidazole (). For example, thiazole-containing analogues () exhibit structural similarity to penicillin but may have reduced bioavailability due to higher polarity.
  • Dual pyrazole systems () enhance binding to hydrophobic pockets in enzymes, as seen in herbicide candidates, but may increase steric hindrance compared to the single pyrazole in the target compound.
b) Linker and Substituent Effects
  • The ethoxyethyl chain in the target compound improves solubility relative to shorter alkyl linkers (e.g., methylene in ) or rigid aromatic systems (). However, bulkier substituents, such as the difluoromethyl groups in , prioritize target affinity over solubility.
  • The m-tolyl group provides moderate steric bulk and lipophilicity, balancing membrane permeability and target interaction. In contrast, o-tolyl () or 2,6-dimethylphenyl () substituents may hinder binding to planar active sites.

Q & A

Basic Research Questions

Q. What synthetic routes and purification methods are reported for N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide?

  • Answer : The compound is synthesized via stepwise functionalization of the pyrazole and acetamide moieties. A typical route involves coupling 1H-pyrazole derivatives with ethylene glycol-based linkers, followed by reaction with m-tolylacetic acid derivatives. Purification often employs column chromatography (e.g., DCM/MeOH gradients) and HPLC for final isolation . Key steps include monitoring reaction progress via TLC and using anhydrous solvents to minimize side reactions.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Answer :

  • 1H/13C NMR : Characteristic peaks include δ 3.72–3.67 (m, 2H) for ethyleneoxy protons and δ 2.84 (dd, J = 5.4, 4.6 Hz) for pyrazole-linked methylene groups .
  • ESI-MS : The molecular ion [M+H]+ is observed at m/z 194.1, consistent with calculated values .
  • IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and pyrazole ring vibrations .

Q. What are the initial steps to assess the compound’s biological activity?

  • Answer : Begin with in vitro assays targeting receptors or enzymes structurally related to pyrazole-acetamide derivatives (e.g., kinase inhibition or antimicrobial screens). Use PASS software for activity prediction, followed by molecular docking to identify potential binding sites . Validate via dose-response curves and cytotoxicity assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Answer :

  • Solvent Selection : Use dry DCM or THF to suppress hydrolysis of intermediates .
  • Catalysts : NaHSO4-SiO2 accelerates condensation reactions in acetic acid at 80°C .
  • Workup : Sequential brine washes and MgSO4 drying reduce polar impurities .
  • Yield Challenges : Low yields (~34% in some cases) may arise from steric hindrance; microwave-assisted synthesis or elevated temperatures (40–60°C) can enhance efficiency .

Q. How do structural modifications in the pyrazole and acetamide moieties influence binding affinity?

  • Answer :

  • Pyrazole Substituents : Methyl groups at the 3,5-positions enhance hydrophobic interactions with target proteins, while electron-withdrawing groups (e.g., -Cl) alter electronic density and binding kinetics .
  • Ethyleneoxy Linkers : Longer chains (e.g., triethylene glycol) improve solubility but may reduce membrane permeability .
  • SAR Studies : Compare analogs like 2-chloro-N-(1,5-dimethylpyrazol-4-yl)acetamide to identify critical pharmacophores .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during characterization?

  • Answer :

  • Dynamic Effects : Rotameric equilibria in ethyleneoxy chains cause multiplet splitting; variable-temperature NMR (e.g., 25°C to −40°C) can simplify spectra .
  • Impurity Analysis : Use LC-MS to detect byproducts (e.g., unreacted tosyl chloride) and optimize column chromatography gradients .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, as seen in related pyrazole-acetamide structures .

Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

  • Answer :

  • ADMET Prediction : Tools like SwissADME calculate logP (≈2.5), suggesting moderate blood-brain barrier penetration.
  • Toxicity : ProTox-II identifies potential hepatotoxicity risks due to the acetamide moiety; validate via hepatic microsomal stability assays .
  • Molecular Dynamics : Simulate binding to cytochrome P450 isoforms to assess metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.